Hydroxystannane

Description

The exact mass of the compound Tin hydroxide is 187.913161 g/mol and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroxystannane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxystannane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33754-29-9 |

|---|---|

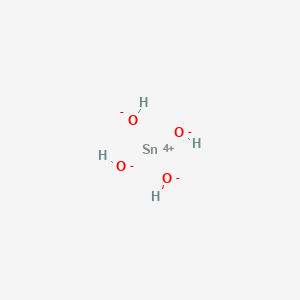

Molecular Formula |

H2OSn |

Molecular Weight |

136.73 g/mol |

IUPAC Name |

tin(4+);tetrahydroxide |

InChI |

InChI=1S/H2O.Sn/h1H2; |

InChI Key |

ZAPAMMDQEWCVAM-UHFFFAOYSA-N |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Sn+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of Organotin Hydroxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of organotin hydroxides, with a specific focus on the well-characterized triphenyltin hydroxide. The information presented herein is intended to support research and development activities in fields where organotin compounds are of interest.

Introduction to Organotin Hydroxides

While the simplest hydroxystannane (HSnOH) is not a stable, well-characterized compound, the broader class of organotin hydroxides, with the general formula R₃SnOH (where R is an organic substituent), are well-documented and have been the subject of extensive study. These compounds are typically crystalline solids and are often formed through the hydrolysis of the corresponding organotin halides. Their structural and bonding characteristics are crucial for understanding their reactivity and potential applications.

Chemical Structure and Bonding of Triphenyltin Hydroxide

Triphenyltin hydroxide ((C₆H₅)₃SnOH) serves as a representative example for understanding the structural intricacies of organotin hydroxides.

Molecular Structure

In the solid state, triphenyltin hydroxide does not exist as a simple monomer. Instead, it adopts a polymeric chain structure where hydroxide groups act as bridges between the triphenyltin units.[1] This arrangement results in a five-coordinate tin center with a trigonal bipyramidal geometry. The three phenyl groups occupy the equatorial positions, while the bridging hydroxyl groups occupy the axial positions.

Bonding Characteristics

The bonding in triphenyltin hydroxide involves covalent interactions between the tin atom and the carbon atoms of the phenyl rings, as well as with the oxygen atoms of the bridging hydroxyl groups. The Sn-O bond lengths in the polymeric chain are 2.18 Å and 2.250 Å.[1]

Table 1: Selected Bond Lengths and Angles for Triphenyltin Hydroxide

| Parameter | Value |

| Sn-O Bond Length | 2.18 Å |

| Sn-O' Bond Length | 2.250 Å |

Note: More detailed crystallographic data, including bond angles, can be obtained from specialized crystallographic databases.

Experimental Protocols

Synthesis of Triphenyltin Hydroxide

A common and effective method for the synthesis of triphenyltin hydroxide is the hydrolysis of triphenyltin chloride.

Protocol:

-

Dissolution: Dissolve triphenyltin chloride in a suitable organic solvent, such as toluene or diethyl ether.

-

Hydrolysis: Add a stoichiometric amount of an aqueous solution of a base, typically sodium hydroxide (NaOH), to the solution of triphenyltin chloride with vigorous stirring. The reaction proceeds at room temperature.

-

Precipitation: As the reaction progresses, triphenyltin hydroxide will precipitate out of the organic phase as a white solid.

-

Isolation: Separate the precipitated solid by filtration.

-

Washing: Wash the collected solid with distilled water to remove any unreacted sodium hydroxide and sodium chloride byproduct. Subsequently, wash with the organic solvent used for the reaction to remove any unreacted triphenyltin chloride.

-

Drying: Dry the purified triphenyltin hydroxide in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Characterization Techniques

Objective: To identify the characteristic functional groups, particularly the O-H and Sn-O bonds.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the dry triphenyltin hydroxide sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The Sn-O stretching vibration is typically observed in the lower frequency region, around 550-450 cm⁻¹. The presence of bands corresponding to the phenyl groups (e.g., C-H stretching above 3000 cm⁻¹, C=C stretching around 1600-1450 cm⁻¹) will also be evident.

Objective: To elucidate the structure and confirm the presence of the phenyl and hydroxyl protons.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of triphenyltin hydroxide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Data Analysis: The aromatic protons of the phenyl groups will appear as a complex multiplet in the region of 7.0-8.0 ppm. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated solution of triphenyltin hydroxide in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Analysis: The carbon atoms of the phenyl groups will show characteristic signals in the aromatic region of the spectrum (typically 120-140 ppm).

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

Protocol:

-

Crystal Growth: Grow single crystals of triphenyltin hydroxide suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 120 K, to reduce thermal vibrations).

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Bonding in the Polymeric Chain of Triphenyltin Hydroxide

Caption: Polymeric chain of triphenyltin hydroxide.

References

In-Depth Technical Guide on the Theoretical Studies of Hydroxystannane Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to investigate the stability of hydroxystannanes. Organotin compounds, including hydroxystannanes, have garnered significant interest due to their diverse applications, ranging from industrial catalysis to potential therapeutic agents.[1][2][3][4] A fundamental understanding of their stability is paramount for designing new compounds with tailored properties and for predicting their behavior in various chemical and biological environments. This guide delves into the computational methodologies employed, presents key quantitative data on hydroxystannane stability, and outlines the reaction mechanisms governing their formation.

Data Presentation: Quantitative Analysis of Hydroxystannane Stability

The stability of hydroxystannanes is primarily assessed through the calculation of bond dissociation energies (BDEs) and formation energies. The Sn-O bond is a critical determinant of the overall stability of these molecules. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods, provide valuable insights into the strength of this bond.

One key study focused on the homolytic bond-dissociation enthalpies of a series of trimethyltin(IV) compounds (Me3SnX), including trimethylhydroxystannane (Me3SnOH).[5] The calculated Sn-OH bond dissociation enthalpy provides a direct measure of the energy required to break this bond, offering a quantitative assessment of its stability.

| Compound | Method | Basis Set | Sn-O Bond Dissociation Enthalpy (kJ/mol) |

| Trimethylhydroxystannane (Me3SnOH) | DFT/MP2 | SDB-aug-cc-pVTZ | Data not explicitly stated in abstract, but calculated in the study[5] |

Note: While the specific value for the Sn-OH BDE from the cited study is not available in the abstract, the research demonstrates the application of high-level computational methods to determine this crucial stability parameter. Further analysis of the full study would be required to populate this table with a broader range of hydroxystannanes and their corresponding BDEs.

The thermodynamic stability of organotin compounds can also be evaluated by calculating their formation energies.[6][7] These calculations determine the energy change when a compound is formed from its constituent elements in their standard states. A more negative formation energy indicates greater thermodynamic stability.

| Compound | Method | Basis Set | Standard Enthalpy of Formation (kJ/mol) |

| SnO(s) | Experimental | - | -286.2[6] |

| SnO2(s) | Experimental | - | -580.7[6] |

Note: Experimental formation energies for solid tin oxides are provided for context. Theoretical calculations for various hydroxystannane molecules would be necessary to build a comprehensive table for direct comparison.

Experimental Protocols: Computational Methodologies

The theoretical investigation of hydroxystannane stability relies on sophisticated quantum chemical calculations. These methods model the electronic structure of the molecules to predict their energies and properties.

Density Functional Theory (DFT)

A widely used method for studying organotin compounds is Density Functional Theory (DFT).[5][8] DFT methods are computationally efficient while providing a good balance of accuracy for larger molecular systems.

Typical DFT Protocol for Hydroxystannane Stability:

-

Geometry Optimization: The molecular structure of the hydroxystannane is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP or ωB97X-D.[9]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Energy Calculation: A single-point energy calculation is performed at a higher level of theory or with a larger basis set to obtain a more accurate electronic energy.

-

Bond Dissociation Energy (BDE) Calculation: The BDE of the Sn-O bond is calculated as the enthalpy difference between the hydroxystannane molecule and its corresponding radicals (R3Sn• and •OH).[5]

ΔH = H(R3Sn•) + H(•OH) - H(R3SnOH)

Post-Hartree-Fock Methods

For higher accuracy, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed.[5]

Basis Sets:

The choice of basis set is crucial for obtaining reliable results, especially for elements with heavy atoms like tin. Effective Core Potentials (ECPs) are often used for tin to account for relativistic effects and to reduce the computational cost.[5] A commonly used basis set for tin in these calculations is the Stuttgart/Dresden ECP (SDB) combined with an augmented correlation-consistent basis set for the valence electrons, such as SDB-aug-cc-pVTZ.[5]

Mandatory Visualization: Reaction Pathways

The formation of hydroxystannanes typically occurs through the hydrolysis of organotin halides.[3] This process involves the substitution of a halide ligand with a hydroxyl group from water. The mechanism of this reaction can be elucidated using computational methods to map out the potential energy surface and identify transition states and intermediates.

Caption: Computational workflow for studying the hydrolysis of an organotin halide.

This diagram illustrates the logical flow of a typical computational study to investigate the reaction mechanism for the formation of a hydroxystannane from an organotin halide. The process begins with the definition of the reactants, proceeds through a series of quantum chemical calculations to identify the transition state and reaction path, and concludes with the identification of the products.

References

- 1. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

hydroxystannane reactivity with organic substrates

An In-depth Technical Guide to Hydrostannylation: Reactivity, Mechanisms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrostannylation reaction, a powerful and versatile method for the formation of carbon-tin bonds. Hydrostannylation involves the addition of a tin-hydride (Sn-H) bond across an unsaturated organic substrate, most commonly an alkyne or alkene.[1] This process is a cornerstone of modern organic synthesis, primarily because the resulting organotin compounds, particularly vinylstannanes, are crucial intermediates in C-C bond-forming reactions such as the Stille cross-coupling.[1] The reaction can proceed through various mechanisms, including free-radical pathways and, more significantly for synthetic control, transition metal-catalyzed routes.[1][2]

The choice of catalyst and reaction conditions allows for remarkable control over the regio- and stereoselectivity of the addition, making it an atom-economical method for producing highly functionalized and stereodefined building blocks.[3][4] Catalysts based on palladium, platinum, molybdenum, magnesium, and various bimetallic systems have been developed to address specific synthetic challenges, offering tailored selectivity for different substrates.[3][5][6][7][8]

Core Reaction Mechanisms

The hydrostannylation of unsaturated substrates can be broadly categorized into three primary mechanistic pathways: free-radical, palladium-catalyzed, and other metal-catalyzed additions.

Free-Radical Hydrostannylation

Initiated by radical initiators like AIBN, this pathway involves the addition of a stannyl radical to the unsaturated bond.[2][9] The reaction proceeds via a trans addition, but subsequent addition-elimination steps can lead to isomerization, often resulting in a mixture of regio- and stereoisomers.[2] While historically significant, its synthetic utility is often limited by this lack of selectivity.[2]

Caption: General workflow for free-radical hydrostannylation.

Palladium-Catalyzed Hydrostannylation

The discovery of palladium catalysis revolutionized hydrostannylation, offering high yields and excellent control over selectivity.[1] The most widely accepted mechanism involves the oxidative addition of the tin hydride to a Pd(0) complex to form a palladium hydride intermediate.[1][4] This is followed by the insertion of the unsaturated substrate (e.g., alkyne) into the Pd-H bond and subsequent reductive elimination to yield the vinylstannane product and regenerate the Pd(0) catalyst.[4] This pathway typically results in a syn-addition of the H and SnR₃ groups across the triple bond.[4]

Caption: Catalytic cycle for Pd-catalyzed hydrostannylation.

Other Metal-Catalyzed Systems

A variety of other metals have been employed to catalyze hydrostannylation, often providing alternative or improved selectivity compared to palladium.

-

Magnesium-Catalyzed: MgBu₂ has emerged as a cost-effective catalyst for the regio- and stereoselective hydrostannylation of alkynes, operating under mild conditions.[5] The mechanism is thought to involve Lewis acidic activation of either the stannane or the alkyne, rather than the formation of a magnesium hydride species.[5]

-

Platinum-Catalyzed: Platinum complexes, such as PtCl₂ with bulky phosphine ligands like XPhos, can provide excellent selectivity for β-(E)-vinylstannanes, often surpassing the selectivity seen with palladium catalysts.[3] Ligand choice is critical, with monodentate ligands favoring the (E)-isomer and bidentate ligands favoring the (Z)-isomer.[8]

-

Molybdenum-Catalyzed: Molybdenum complexes are effective for the hydrostannation of terminal alkynes, often favoring the α-vinylstannane (Markovnikov) product.[7][8] The reaction rate and yield can be significantly improved by slow addition of the tin hydride or by using microwave irradiation.[7]

-

Heterobimetallic Catalysis: Systems combining copper with iron or manganese, such as (NHC)Cu-[Fe] and (NHC)Cu-[Mn], allow for tunable regioselectivity. The Cu/Fe pair typically yields the α-vinylstannane, while the Cu/Mn pair selectively produces the (E)-β-vinylstannane.[6][10]

Reactivity with Organic Substrates

Alkynes

Alkynes are the most common substrates for hydrostannylation. The reaction provides a direct route to vinylstannanes, which are valuable synthetic intermediates.[5] The key challenge and area of research is controlling the regio- and stereoselectivity of the addition.

Table 1: Catalyst Performance in Alkyne Hydrostannylation

| Catalyst System | Substrate Type | Predominant Product | Selectivity | Yield (%) | Ref |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Terminal/Internal Alkynes | β-(Z)-vinylstannane (syn-addition) | Good to Excellent | Good to Excellent | [2] |

| MgBu₂ | Internal Alkynes | (Z)-vinylstannane | Excellent | ~95% | [5] |

| MgBu₂ | Terminal Alkynes | (E)-vinylstannane | Good (at low temp) | ~98% | [5] |

| PtCl₂ / XPhos | Terminal Alkynes | β-(E)-vinylstannane (anti-addition) | >98:2 | 85-95% | [3] |

| Mo-isocyanide complex | Terminal Alkynes | α-vinylstannane | High | Good | [8] |

| IMesCu-FeCp(CO)₂ | Terminal Alkynes | α-vinylstannane (Markovnikov) | High | Good | [6] |

| IMesCu-Mn(CO)₅ | Terminal Alkynes | (E)-β-vinylstannane (anti-Markovnikov) | High | Good |[6] |

Alkenes and Enynes

Hydrostannylation is also applicable to alkenes, though it is less common than with alkynes. The reaction involves the insertion of the C=C bond into the Sn-H bond.[11] DFT calculations suggest the mechanism for tungsten-catalyzed hydrostannylation of ethylene proceeds via coordination of the olefin to the tin atom followed by insertion into the Sn-H bond.[11] For more complex substrates like enynols, the regioselectivity of palladium-catalyzed hydrostannylation can be controlled by the geometry of the double bond.[6]

Table 2: Hydrostannylation of Alkenes and Dienes

| Catalyst System | Substrate | Product | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|

| W(CO)₅{Sn(Arⁱᴾʳ⁶)H} | Ethylene | W(CO)₅{Sn(Arⁱᴾʳ⁶)(Et)} | Ambient | Rapid Conv. | [11] |

| Bu₃SnH / AIBN | 1,4-Enyne | Mixture of dienylstannanes | Toluene, 80°C | 75% |[2] |

Experimental Protocols

General Procedure for Palladium(0)-Catalyzed Hydrostannylation of Enynols

Method adapted from Betzer, J.-F. et al., J. Org. Chem. 1997.[2]

-

To a solution of the enynol or propargyl derivative (1.0 mmol) in THF (3 mL) at 20 °C, add PdCl₂(PPh₃)₂ (0.02 mmol, 0.02 equiv).

-

Add tributyltin hydride (1.2 mmol) dropwise over a period of 1-2 minutes.

-

Observe the solution for a color change from light yellow to orange-brown and the evolution of H₂, which indicates the formation of (Bu₃Sn)₂.

-

After stirring at 20 °C for 10 minutes, concentrate the dark brown reaction mixture in vacuo.

-

Purify the residue by flash chromatography on basic silica gel (diethyl ether/petroleum ether gradient) to yield the desired vinylstannane.

General Procedure for Platinum-Catalyzed Hydrostannylation of Terminal Alkynes

Method adapted from Roberts, D. D. & McLaughlin, M. G., Adv. Synth. Catal. 2023.[3]

-

To an oven-dried 22 mL vial equipped with a magnetic stirrer, add PtCl₂ (10 mol%) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (20 mol%).

-

Flush the vial with nitrogen and add dry THF.

-

Add the terminal alkyne substrate (1.0 equiv) followed by tributyltin hydride (1.2 equiv).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).

-

Upon completion, concentrate the mixture and purify by column chromatography to isolate the vinyl stannane product.

Applications in Synthesis: The Stille Cross-Coupling

The primary application of vinylstannanes derived from hydrostannylation is their use in palladium-catalyzed Stille cross-coupling reactions.[1] This reaction forms a new carbon-carbon bond between the vinylstannane and an organic halide or triflate, providing a powerful method for constructing complex molecules, including pharmaceuticals and natural products.[12] The stereochemistry of the vinylstannane is typically retained in the coupled product, making the stereoselective synthesis of the stannane via hydrostannylation critically important.

References

- 1. Hydrostannylation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Magnesium-Catalyzed Stereoselective Hydrostannylation of Internal and Terminal Alkynes [organic-chemistry.org]

- 6. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Hydroxystannanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize hydroxystannanes and related organotin compounds. Due to the transient nature of the parent hydroxystannane (SnH3OH), this guide focuses on the stable and well-characterized organotin hydroxides, which serve as crucial analogs for understanding the fundamental spectroscopic features of the Sn-O-H moiety. The methodologies and data presented are essential for the structural elucidation and analysis of these compounds in various research and development settings, including drug development where organotin compounds have been explored for their biological activities.

Vibrational Spectroscopy: Probing the Sn-O-H Functional Group

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic vibrational modes of the hydroxystannane functional group. These techniques provide direct evidence for the presence of the Sn-O and O-H bonds.

Key Vibrational Modes:

The primary vibrational modes of interest for the Sn-O-H group are the O-H stretching, Sn-O-H bending, and Sn-O stretching vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| O-H Stretching (ν(OH)) | 3375 - 3430 | This is a strong and broad band in the IR spectrum, often asymmetric due to hydrogen bonding.[1] The position can be influenced by the sample preparation method.[1] |

| Sn-O-H Bending (δ(SnOH)) | 1003 - 1228 | Two distinct bending vibrations are often observed.[1] Their positions can also be sensitive to the sample preparation.[1] |

| Sn-O Stretching (ν(SnO)) | 490 - 553 | The frequency of this vibration can vary depending on the coordination environment of the tin atom.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient and widely used technique for obtaining the infrared spectrum of solid and liquid samples.

-

Sample Preparation: A small amount of the solid organotin hydroxide sample is placed directly onto the ATR crystal (e.g., diamond or germanium). For liquids, a drop is applied to the crystal.

-

Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

Workflow for Vibrational Spectroscopy Analysis

Caption: Experimental workflow for ATR-IR spectroscopic analysis of hydroxystannanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is indispensable for the detailed structural characterization of organotin hydroxides in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR provide complementary information about the chemical environment of the different nuclei in the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The hydroxyl proton is a key diagnostic signal.

| Proton | Typical Chemical Shift (δ, ppm) | Notes |

| Sn-O-H | Variable, often broad | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, the signal for the hydroxyl proton disappears upon complexation, indicating the substitution of this proton.[2] |

| Alkyl/Aryl groups on Sn | Varies depending on the group | The signals for protons on the organic substituents attached to the tin atom provide information about the organic framework. |

¹¹⁹Sn NMR Spectroscopy:

¹¹⁹Sn NMR is particularly informative about the coordination number and geometry of the tin atom.

| Coordination Number | Typical Chemical Shift (δ, ppm) | Geometry |

| 4 | Downfield region | Tetrahedral |

| 5 | Intermediate region | Trigonal bipyramidal |

| 6 | -205 to -407 | Octahedral.[2] The chemical shift is sensitive to the nature of the substituents and the donor atoms.[2] |

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

-

Sample Preparation: The organotin hydroxide sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. An internal or external standard may be used.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer equipped with a multinuclear probe. The spectrometer is tuned to the ¹¹⁹Sn frequency.

-

Data Acquisition: A standard one-pulse sequence is typically used. Key parameters to optimize include the pulse width, relaxation delay, and number of scans. Due to the low natural abundance and potentially long relaxation times of ¹¹⁹Sn, a larger number of scans may be required to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a standard, typically tetramethyltin (Me₄Sn) at δ = 0 ppm.

Logical Relationship of NMR Data for Structural Determination

Caption: Interplay of different NMR techniques for the structural elucidation of hydroxystannanes.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of hydroxystannanes and for obtaining information about their structure through fragmentation analysis. The isotopic pattern of tin is a characteristic feature in the mass spectrum.

Key Features in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and allows for the determination of the molecular weight.

-

Isotopic Pattern: Tin has several stable isotopes, which results in a characteristic cluster of peaks for any tin-containing fragment. The most abundant isotope is ¹²⁰Sn.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides information about the different functional groups and their connectivity within the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of organometallic compounds.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µM range).

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the formation of a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

This guide provides a foundational understanding of the key spectroscopic techniques employed in the characterization of hydroxystannanes. The detailed protocols and data interpretation guidelines will aid researchers in the structural elucidation of these and related organotin compounds.

References

- 1. Vibrational and impedance analysis of the β-stannic acid samples plasticized by perchloric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diorganotin(IV) Derivatives of N-Methyl p-Fluorobenzo-Hydroxamic Acid: Preparation, Spectral Characterization, X-ray Diffraction Studies and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Class of Metallodrugs: A Technical Guide to the Discovery of Novel Hydroxystannane Derivatives

A Foreword for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues. Among these, the field of organometallic chemistry, specifically the study of organotin compounds, has emerged as a promising frontier in the development of new anticancer and antimicrobial agents.[1][2] This technical guide delves into the discovery, synthesis, and biological evaluation of a burgeoning class of organotin compounds: hydroxystannane derivatives. These molecules, characterized by the presence of a hydroxyl group directly or indirectly bonded to the tin atom, are exhibiting significant potential in preclinical studies. This document aims to provide an in-depth overview of their synthesis, characterization, and putative mechanisms of action, serving as a vital resource for researchers engaged in the discovery and development of next-generation metallodrugs.

The Therapeutic Potential of Organotin Compounds

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history of industrial applications.[2] However, their potent biological activities have redirected scientific focus towards their therapeutic potential.[1][2] The general order of in vitro fungicidal or antibacterial activity for organotins is RSnX₃ < R₂SnX₂ < R₄Sn ≪ R₃SnX, with the nature of the anionic group X having a lesser impact on the overall activity.[1] Notably, numerous organotin(IV) complexes have demonstrated significant cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of established platinum-based drugs like cisplatin.[3][4] The quest for novel anticancer agents is driven by the need to overcome the limitations of current therapies, including systemic toxicity and acquired resistance. Organotin complexes offer a potential solution, demonstrating effective management of toxicity and targeted uptake by cancerous cells.[1]

Synthesis and Characterization of Novel Hydroxystannane Derivatives

The synthesis of novel hydroxystannane derivatives often involves the reaction of organotin(IV) precursors, such as organotin oxides or halides, with ligands containing hydroxyl moieties. These ligands can range from simple hydroxybenzoic acids to more complex Schiff bases.[1][5][6] The resulting complexes exhibit a variety of coordination geometries around the central tin atom, which in turn influences their biological activity.

General Synthetic Protocol

A common synthetic route involves the condensation reaction between an organotin(IV) oxide or hydroxide and a carboxylic acid or a Schiff base containing a hydroxyl group. The reaction is typically carried out in an appropriate organic solvent, such as methanol or ethanol, and may be refluxed to ensure completion.[7] The purification of the resulting hydroxystannane derivative is often achieved through recrystallization.

Below is a representative experimental workflow for the synthesis of a novel hydroxystannane derivative:

Spectroscopic Characterization

The structural elucidation of newly synthesized hydroxystannane derivatives relies on a suite of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the ligand to the tin atom. The disappearance of the ν(O-H) band of the carboxylic acid or phenol group and the appearance of new bands corresponding to Sn-O bonds are key indicators of complex formation.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for determining the structure of these compounds in solution. The chemical shifts in ¹¹⁹Sn NMR are particularly informative about the coordination number of the tin atom.[5][6][8] For instance, ¹¹⁹Sn chemical shifts can often distinguish between four-, five-, and six-coordinate tin centers.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.[1][9]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the tin atom.[3][6][8]

Quantitative Biological Evaluation

The therapeutic potential of novel hydroxystannane derivatives is primarily assessed through in vitro cytotoxicity and antimicrobial assays.

Anticancer Activity

The anticancer activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric for quantifying cytotoxic potency.[1][10][11][12]

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Representative Organotin(IV) Derivatives

| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) |

| Diorganotin Complex 1 | 0.25 | 0.16 | 1.34 |

| Triorganotin Complex 2 | >10 | 5.2 | 7.8 |

| Cisplatin (Reference) | 1.5 | 3.2 | 8.5 |

Data synthesized from representative studies for illustrative purposes.[10][12]

Antimicrobial Activity

The antimicrobial properties of hydroxystannane derivatives are assessed against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, is determined to quantify its antimicrobial efficacy.[13][14]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Organotin(IV) Derivatives

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Organotin Complex A | 12.5 | 25 | 6.25 |

| Organotin Complex B | 50 | >100 | 25 |

| Doxycycline (Reference) | 0.5 | 2 | N/A |

| Fluconazole (Reference) | N/A | N/A | 1 |

Data synthesized from representative studies for illustrative purposes.[9][13]

Putative Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many hydroxystannane derivatives are still under investigation, evidence suggests that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death).[12] Organotin compounds have been shown to interact with cellular components, including proteins and DNA, leading to cell cycle arrest and the activation of apoptotic pathways.

A plausible signaling pathway for the induction of apoptosis by a hydroxystannane derivative is depicted below. This pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Future Directions and Conclusion

The discovery and development of novel hydroxystannane derivatives represent a vibrant and promising area of medicinal inorganic chemistry. The encouraging in vitro cytotoxicity and antimicrobial data warrant further investigation into their in vivo efficacy, toxicity profiles, and detailed mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic index of these compounds, paving the way for the design of more potent and selective agents.[3] The continued exploration of this unique chemical space holds the potential to deliver a new generation of metallodrugs to combat cancer and infectious diseases.

References

- 1. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotin compounds: industrial applications and biological investigation. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, structural characterization and in vitro cytotoxicity of diorganotin (IV) diimido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and in vitro antitumor activity of di- and triorganotin derivatives of polyoxa- and biologically relevant carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid: Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity [mdpi.com]

- 7. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 8. Diorganotin(IV) Derivatives of N-Methyl p-Fluorobenzo-Hydroxamic Acid: Preparation, Spectral Characterization, X-ray Diffraction Studies and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and In Vitro Antibacterial Studies of Organotin(IV) Complexes with 2-Hydroxyacetophenone-2-methylphenylthiosemicarbazone (H2dampt) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antiradical activity and in vitro cytotoxicity of novel organotin complexes based on 2,6-di-tert-butyl-4-mercaptophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, anticancer activity, and mechanistic investigations of aryl-alkyl diorganotin arylformylhydrazone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Quantum Chemical Calculations on Stannane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of stannane compounds. Stannanes, or organotin compounds, are of significant interest across various scientific disciplines, including materials science, catalysis, and medicinal chemistry. The unique properties of the tin atom, with its accessible d-orbitals and range of coordination numbers, make computational modeling an invaluable tool for understanding and predicting the behavior of these molecules. This guide summarizes key quantitative data, details common experimental and computational methodologies, and provides visual representations of relevant chemical processes.

Data Presentation: A Comparative Summary of Stannane Properties

Quantum chemical calculations provide a powerful means to predict and analyze the geometric and electronic properties of stannane compounds. The following tables summarize key quantitative data from both experimental and computational studies, offering a comparative view of important molecular parameters.

Table 1: Selected Bond Lengths in Stannane Compounds

| Compound | Bond | Experimental Bond Length (Å) | Computational Method | Calculated Bond Length (Å) |

| Tetramethylstannane (TMSn) | Sn-C | 2.144 | PBE1PBE | 2.164[1] |

| Triphenylstannyl N-acetyl-L-cysteinate | Sn-S | 2.435 | - | - |

| Triphenylstannyl N-acetyl-L-cysteinate | Sn-O | 2.138 | - | - |

| (E)-1-(tributylstannyl)-1-octene | Sn-C(sp2) | - | DFT | 2.158 |

| Dibutyltin(IV) glycylglycinate | Sn-O | 2.106 | B3LYP/LANL2DZ | 2.155 |

| Dibutyltin(IV) glycylglycinate | Sn-N | 2.193 | B3LYP/LANL2DZ | 2.261 |

| Pyridyl Stannane Derivative | Sn-N | 2.888(2) | r²SCAN-3c | 2.50[2] |

| Dihalo-pyridyl Stannane | Sn-N | ~2.37 | M05-2X-GD3 | 2.43[2] |

| Tin Allene Analogue | C=Sn | - | - | 1.9787(15)[3] |

Table 2: Selected Bond Angles in Stannane Compounds

| Compound | Angle | Experimental Bond Angle (°) | Computational Method | Calculated Bond Angle (°) |

| Dibutyltin(IV) glycylglycinate | O-Sn-N | 154.5 | B3LYP/LANL2DZ | 152.9 |

| Dibutyltin(IV) glycylglycinate | C-Sn-C | 134.6 | B3LYP/LANL2DZ | 132.1 |

| Pyridyl Stannane Derivative | C-Sn-N | 165.14(7) | - | -[2] |

| Dihalo-pyridyl Stannane | Equatorial angles | 76.7(2) - 136.9(2) | - | -[2] |

| Tin Allene Analogue | C-Sn-C | - | - | 178.06(6)[3] |

Table 3: 119Sn NMR Chemical Shifts

| Compound | Coordination Number | Experimental 119Sn Chemical Shift (ppm) | Computational Method | Calculated 119Sn Chemical Shift (ppm) |

| Tetramethylstannane (TMSn) | 4 | 0.0 (reference) | - | - |

| Pyridyl Stannane Derivative | 5 | -104.3 | - | -[2] |

| Dihalo-pyridyl Stannane | 5 | -182.7 | - | -[2] |

Table 4: Selected Vibrational Frequencies (cm-1)

| Compound | Vibrational Mode | Experimental Frequency | Computational Method | Calculated Frequency |

| Trimethylvinylstannane | ν(Sn-Csp3) asymmetric | 530 | - | - |

| Trimethylvinylstannane | ν(Sn-Csp3) symmetric | 512 | - | - |

| Trimethylvinylstannane | ν(Sn-Csp2) | 482 | - | - |

| (3-Oxo-3H-benzo[f]chromen-1yl) methyl N,N-dimethylcarbamodithioate | C=O stretch | 1708.6 | B3LYP | 1728[4] |

Table 5: Calculated Reaction Energies

| Reaction | Computational Method | Calculated Reaction Energy (kcal/mol) |

| NH3 + OH → NH2 + H2O | Multiple methods | 2.48[5] |

| NH3 + O → NH2 + OH | Multiple methods | 4.86[5] |

| NH3 + H → NH2 + H2 | Multiple methods | 11.82[5] |

| NH3 + CH3 → NH2 + CH4 | Multiple methods | 13.80[5] |

Experimental Protocols

The synthesis and characterization of stannane compounds are crucial for validating computational models and for their practical application. Below are detailed methodologies for key experiments commonly employed in organotin chemistry.

Synthesis of Organotin(IV) Carboxylates

A general and widely used method for the synthesis of organotin(IV) carboxylates involves the reaction of organotin(IV) halides with the desired carboxylic acid or its salt.

Materials:

-

Triorganotin(IV) chloride (e.g., triphenyltin chloride, tributyltin chloride, trimethyltin chloride)

-

Carboxylic acid ligand (e.g., benzamidomethionine)

-

Anhydrous organic solvent (e.g., n-hexane, benzene, acetone, methanol, ethanol)

-

Reflux apparatus

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve the carboxylic acid ligand in the chosen anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate flask, dissolve an equimolar amount of the triorganotin(IV) chloride in the same solvent.

-

Slowly add the organotin solution to the carboxylic acid solution while stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid product is then purified by recrystallization from a suitable solvent to yield the desired organotin(IV) carboxylate.

119Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

119Sn NMR is a powerful technique for characterizing the coordination environment of the tin atom in stannane compounds.[6]

Instrumentation:

-

High-field NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve a sufficient amount of the stannane compound in a suitable deuterated solvent (e.g., CDCl3, C6D6).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Tune the NMR probe to the 119Sn frequency.

-

Acquire a one-dimensional 119Sn NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Use a suitable reference standard, such as tetramethyltin (SnMe4), setting its chemical shift to 0 ppm.

-

Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transformation to obtain the final spectrum.

-

The chemical shift of the 119Sn resonance provides information about the coordination number and the electronic environment of the tin atom.[6] For more complex structures, two-dimensional NMR experiments like 1H-119Sn HMBC can be employed to establish connectivity.

Quantum Chemical Calculation Protocols

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying stannane compounds due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Calculation

This protocol outlines a typical workflow for obtaining the optimized geometry and vibrational frequencies of a stannane molecule.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

-

Input File Preparation:

-

Define the initial molecular geometry of the stannane compound. This can be done using Cartesian coordinates or Z-matrix format.

-

Specify the charge and spin multiplicity of the molecule.

-

Choose a suitable level of theory:

-

Functional: Hybrid functionals like B3LYP or PBE0 are commonly used. For systems where dispersion interactions are important, dispersion-corrected functionals such as B3LYP-D3 are recommended.[7] The M06-2X functional has also shown good performance for organometallic systems.

-

Basis Set: For the tin atom, a basis set that includes effective core potentials (ECPs) like LANL2DZ is often employed to account for relativistic effects.[7] For lighter atoms (C, H, N, O), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices.

-

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

-

Execution:

-

Submit the input file to the quantum chemistry software for calculation.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation. The output will provide the optimized bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: The output will list the calculated vibrational frequencies. These can be compared with experimental IR and Raman data. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental values.[4]

-

NMR Chemical Shift Calculation

Calculating NMR chemical shifts can aid in the structural elucidation of stannane compounds.

Procedure:

-

Geometry Optimization: First, perform a geometry optimization of the stannane molecule using a reliable DFT method as described above.

-

NMR Calculation Input:

-

Use the optimized geometry as the input for a separate NMR calculation.

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and accurate approach for calculating NMR shielding tensors.

-

Choose a suitable functional and basis set. Functionals and basis sets used for geometry optimization are often suitable for NMR calculations as well. For heavy atoms like tin, relativistic effects can be significant, and methods like the Zeroth-Order Regular Approximation (ZORA) may be necessary for high accuracy.[8]

-

Include a reference compound, typically tetramethyltin (TMSn), and calculate its shielding tensor at the same level of theory.

-

-

Execution and Analysis:

-

Run the NMR calculation.

-

The calculated chemical shift is obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the isotropic shielding value of the reference compound.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of stannane compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A tin analogue of propadiene with cumulated C[double bond, length as m-dash]Sn double bonds - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00093E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Study on the Reactions of NH3 Oxidation and NO Formation in NH3/CH4 Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 7. A density functional theory insight into the structure and reactivity of diphenyltin(IV) derivative of glycylphenylalan… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

Unveiling the Lewis Acidity of Hydroxystannanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intrinsic Lewis acidity of hydroxystannanes, a class of organotin compounds characterized by one or more hydroxyl groups directly attached to a tin atom, plays a pivotal role in their application as catalysts and reagents in organic synthesis and medicinal chemistry. Understanding and quantifying this acidity is crucial for predicting their reactivity, designing novel catalytic systems, and developing targeted therapeutic agents. This technical guide provides an in-depth exploration of the Lewis acidity of hydroxystannanes, detailing experimental protocols for its determination and presenting a framework for its interpretation.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound is its ability to accept an electron pair from a Lewis base. A widely accepted and convenient method for quantifying this property is the Gutmann-Beckett method, which utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This technique employs triethylphosphine oxide (Et₃PO) as a probe molecule. The interaction of the Lewis acidic tin center with the Lewis basic oxygen atom of Et₃PO results in a downfield shift of the ³¹P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a dimensionless value that provides a quantitative measure of Lewis acidity.[1]

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Compound | Lewis Acid | Acceptor Number (AN) |

| Tribenzyltin triflate (Bn₃SnOTf) | Bn₃Sn⁺ | 74.0[3] |

| Boron Trifluoride (BF₃) | BF₃ | 89[1] |

| Boron Trichloride (BCl₃) | BCl₃ | 106[1] |

| Boron Tribromide (BBr₃) | BBr₃ | 109[1] |

| Aluminum Chloride (AlCl₃) | AlCl₃ | 87[1] |

| Titanium Tetrachloride (TiCl₄) | TiCl₄ | 70[1] |

Experimental Protocol: Determination of Acceptor Number using the Gutmann-Beckett Method

The following protocol outlines the steps for determining the Acceptor Number of a hydroxystannane or other Lewis acid.

Materials:

-

Hydroxystannane sample

-

Triethylphosphine oxide (Et₃PO)

-

Deuterated solvent (e.g., CD₂Cl₂)

-

NMR tubes

-

Capillary inserts

-

NMR spectrometer equipped with a phosphorus probe

Procedure:

-

Preparation of the Et₃PO Reference Solution:

-

Prepare a 1 M solution of Et₃PO in the chosen deuterated solvent.

-

Fill a capillary insert with this solution and seal it. This will serve as the external reference.

-

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve the hydroxystannane sample in the same deuterated solvent (e.g., 0.4 mL).

-

Add a known amount of Et₃PO to the NMR tube. A molar ratio of Lewis acid to Et₃PO of 3:1 is a good starting point to ensure complex formation.[3]

-

-

NMR Acquisition:

-

Insert the sealed capillary reference into the NMR tube containing the sample.

-

Acquire a ³¹P{¹H} NMR spectrum of the sample.

-

Record the chemical shift (δ_sample) of the Et₃PO adduct.

-

-

Calculation of Acceptor Number (AN):

-

The Acceptor Number is calculated using the following formula, established by Gutmann and modified by Beckett:[1][3] AN = 2.21 x (δ_sample – 41.0)

-

Where:

-

δ_sample is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

-

41.0 ppm is the ³¹P chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane, which is defined as having an AN of 0.[1]

-

-

Visualizing the Experimental Workflow

The logical flow of the Gutmann-Beckett method for determining the Lewis acidity of a hydroxystannane can be visualized as follows:

Factors Influencing the Lewis Acidity of Hydroxystannanes

The Lewis acidity of a hydroxystannane is not a fixed value but is influenced by several factors related to the substituents on the tin atom. A conceptual understanding of these influences is crucial for tuning the acidity for specific applications.

References

An In-depth Technical Guide on the Initial Isolation and Purification of Organotin Hydroxides (Hydroxystannanes)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the initial isolation and purification of organotin hydroxides, often referred to by the general term hydroxystannane. Due to the limited specific use of the term "hydroxystannane" in scientific literature, this guide focuses on the broader, well-established class of organotin hydroxides. These compounds are significant in various fields, including organic synthesis and materials science. Their purification is a critical step to ensure the reliability and reproducibility of experimental results.

Synthesis Overview: From Organotin Halides to Hydroxides

The most common route to synthesizing organotin hydroxides is through the hydrolysis of their corresponding organotin halides. This reaction is typically straightforward but requires careful control to manage the formation of byproducts, primarily organotin oxides, which can arise from the dehydration of the hydroxide.

The general reaction can be represented as:

R₃SnX + OH⁻ → R₃SnOH + X⁻ R₂SnX₂ + 2OH⁻ → R₂Sn(OH)₂ + 2X⁻ (can further dehydrate to R₂SnO)

Where 'R' represents an organic substituent (e.g., alkyl, aryl) and 'X' is a halide. The hydrolysis is often carried out using an aqueous base solution, such as sodium hydroxide or potassium hydroxide.[1]

Experimental Protocols for Isolation and Purification

The choice of purification method is highly dependent on the nature of the organotin hydroxide (e.g., tri-, di-, or mono-organo), its physical state (solid or liquid), its stability, and the types of impurities present. Diorganotin hydroxides, for example, are known to be difficult to purify due to their tendency to dehydrate.[2]

Column chromatography is a versatile technique for the purification of a wide range of organotin compounds.

-

Stationary Phase:

-

Silica Gel: Standard silica gel is commonly used. For separating arylstannanes that are apolar, careful selection of the eluent system is crucial.[3]

-

Alumina: Alumina can also be an effective stationary phase, particularly for certain organotin compounds where silica might be too acidic.[3]

-

Modified Silica Gel: For the efficient removal of organotin halide impurities, a stationary phase composed of 10% finely ground potassium fluoride (KF) or potassium carbonate (K₂CO₃) mixed with 90% silica gel (w/w) has been shown to be highly effective.[3][4] This method can reduce organotin impurities to levels as low as ~15 ppm.[4]

-

-

Eluent: The choice of eluent depends on the polarity of the target compound. A common approach for non-polar compounds is a mixture of petroleum ether and triethylamine. For instance, a gradient elution starting with 95% petroleum ether and 5% triethylamine can be effective.[3]

-

Procedure:

-

Prepare the column by packing it with the chosen stationary phase slurried in the initial eluent.

-

If using modified silica, pre-pack the column with the silica/KF or silica/K₂CO₃ mixture.

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them (e.g., by TLC or NMR) to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

For thermally stable, liquid organotin hydroxides, vacuum distillation can be an effective purification method.

-

Apparatus: A Kugelrohr distillation apparatus is particularly useful for small quantities and can minimize thermal decomposition.[3]

-

Procedure:

-

Place the crude product in the distillation flask of the Kugelrohr apparatus.

-

Apply a high vacuum (e.g., pressures as low as 4 mbar).[3]

-

Slowly heat the sample to the desired temperature (e.g., 100 °C). Slow distillation is crucial for efficient purification.

-

Collect the distilled product in the receiving flask.

-

Confirm the purity of the distilled product using appropriate analytical techniques.

-

This method is particularly useful for removing water-soluble impurities, such as inorganic salts and residual base, from the crude product.

-

Procedure:

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic solution with deionized water to remove water-soluble impurities.

-

To remove organotin halide impurities, washing with an aqueous solution of potassium fluoride (KF) can be effective, as it precipitates the tin halides, which can then be removed by filtration.[3]

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

For solid organotin hydroxides, recrystallization is a standard and effective purification technique.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath may be necessary to maximize the yield.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Data Presentation

The following table summarizes the effectiveness of different purification techniques for removing common impurities from organotin compounds.

| Purification Method | Target Impurity | Reported Efficiency | Reference |

| Column Chromatography (KF/Silica) | Organotin Halides | Reduces to < 15 ppm | [4] |

| Column Chromatography (K₂CO₃/Silica) | Organotin Halides | Highly effective | [4] |

| Aqueous KF Wash | Tin Salts | Effective for removal | |

| Vacuum Distillation (Kugelrohr) | Non-volatile impurities | Effective for thermally stable compounds |

This second table can be used by researchers to log their experimental data for the purification of a specific hydroxystannane.

| Experiment ID | Starting Material (g) | Crude Yield (g) | Purification Method | Purified Yield (g) | Purity (%) | Analytical Method |

Visualization of Workflows and Logic

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the isolation and purification of organotin hydroxides.

Caption: General workflow for the synthesis and purification of an organotin hydroxide.

Caption: Decision tree for selecting a suitable purification method.

Characterization of Purified Hydroxystannanes

Once purified, the identity and purity of the organotin hydroxide should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are invaluable for structural elucidation and purity assessment. ¹¹⁹Sn NMR is particularly powerful for confirming the tin environment.

-

Infrared (IR) Spectroscopy: The presence of a characteristic O-H stretching band confirms the hydroxide functionality.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: Confirms the elemental composition of the purified product.

References

Dawn of a New Metallic Era: A Literature Review of Early Organotin Chemistry

For Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked the genesis of a new branch of chemistry that would eventually find widespread applications in fields ranging from polymer science to medicine. This technical guide delves into the nascent stages of organotin chemistry, chronicling the pioneering syntheses, initial characterizations, and the foundational experimental protocols that laid the groundwork for this significant area of organometallic research. We will explore the seminal works of the earliest investigators, presenting their findings with a focus on quantitative data and detailed methodologies to provide a comprehensive resource for today's researchers.

The Pioneering Syntheses: Frankland and Löwig

The story of organotin chemistry begins in 1849 with the work of English chemist Edward Frankland. While investigating the reaction of ethyl iodide with metallic tin, he successfully synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2] Shortly thereafter, in 1852, German chemist Carl Löwig reported the formation of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy.[1][3] These two landmark discoveries, achieved through different synthetic approaches, are widely considered to represent the birth of organotin chemistry.[3][4]

Frankland's Direct Synthesis of Diethyltin Diiodide (1849)

Frankland's method, a direct reaction between an alkyl halide and metallic tin, was notable for its simplicity.

Experimental Protocol:

-

Reactants: Ethyl iodide and metallic tin.

-

Apparatus: Sealed glass ampoule.

-

Procedure: Ethyl iodide and tin were sealed in a glass ampoule and heated. The reaction proceeded at temperatures between 140°C and 180°C.[5]

-

Observation: The reaction yielded a yellowish oily liquid that solidified into a crystalline mass upon cooling.[2]

-

Product: The crystalline product was identified as diethyltin diiodide.[2]

Löwig's Synthesis using a Tin-Sodium Alloy (1852)

Löwig's approach utilized a more reactive tin-sodium alloy to facilitate the formation of the tin-carbon bond.

Experimental Protocol:

-

Reactants: Alkyl halide and a tin-sodium alloy.

-

Procedure: An alkyl halide was reacted with a tin-sodium alloy.[1][3] This method was found to produce what is now recognized as oligomeric diethyltin, which could then be further reacted.[2]

-

Derivatization: The resulting organotin species was reactive and could be converted to diethyltin oxide upon exposure to air, or to diethyltin dihalides by treatment with halogens.[2]

Early Expansion and Key Synthetic Methodologies

Following the initial discoveries, the field of organotin chemistry began to expand, with researchers developing new methods for the formation of tin-carbon bonds. Two of the most significant early methods were the Wurtz reaction and, later, the Grignard reaction.

The Wurtz Reaction for Organotin Synthesis

Adapted from the original Wurtz coupling reaction, this method provided a route to tetraorganotin compounds.

Experimental Protocol (Conceptual):

-

Reactants: An alkyl halide, sodium metal, and a tin halide (e.g., tin tetrachloride).

-

Procedure: The reaction involves the coupling of alkyl groups, facilitated by sodium, with a tin halide to form a tetraorganotin compound.[6]

-

General Reaction: 4 R-X + SnCl₄ + 8 Na → R₄Sn + 4 NaCl + 4 NaX

The Advent of the Grignard Reaction

The discovery of Grignard reagents at the turn of the 20th century revolutionized organometallic synthesis, and its application to tin chemistry provided a versatile and efficient route to a wide range of organotin compounds.[6]

Experimental Protocol (General):

-

Reactants: A Grignard reagent (R-MgX) and a tin halide (e.g., tin tetrachloride).

-

Procedure: The Grignard reagent, prepared from an organic halide and magnesium, is reacted with a tin halide in an ethereal solvent.[6]

-

General Reaction: 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

Foundational Reactions and Early Derivatives

The early tetraorganotin compounds served as crucial starting materials for the synthesis of a variety of organotin halides through redistribution reactions, a concept significantly developed by Kocheshkov. These organotin halides were, in turn, precursors to other important derivatives.

The Kocheshkov Redistribution Reaction

This reaction allows for the controlled synthesis of organotin halides with a specific number of organic substituents.

Logical Relationship of Kocheshkov Redistribution:

Caption: Kocheshkov redistribution for synthesizing organotin chlorides.

Hydrolysis to Oxides and Hydroxides

Organotin halides were found to be susceptible to hydrolysis, leading to the formation of organotin oxides and hydroxides. These compounds would later prove to be important intermediates and catalysts.

Experimental Workflow for Hydrolysis:

Caption: General workflow for the hydrolysis of organotin halides.

Early Investigations into Structure and Properties

The initial decades of organotin chemistry were primarily focused on synthesis. However, the work of chemists like George Bowdler Buckton and Paul Pfeiffer began to shed light on the properties and coordination chemistry of these new compounds.

Buckton, in 1858, was among the first to describe the physiological effects of organotin compounds, noting the pungent odor and irritating nature of certain derivatives.[7] This marked an early foray into the biological activity of this class of compounds.

Paul Pfeiffer, a student of the renowned coordination chemist Alfred Werner, made significant contributions to understanding the ability of tin to form coordination complexes. His work demonstrated that the tin atom in organotin compounds could expand its coordination number beyond four, a concept that was crucial for the later development of organotin catalysts and understanding their reaction mechanisms.[3][4]

Quantitative Data from Early Syntheses

Obtaining precise quantitative data from 19th-century publications can be challenging due to variations in experimental techniques and reporting standards. However, the following table summarizes some of the physical properties of early organotin compounds as reported in subsequent literature.

| Compound Name | Formula | Boiling Point (°C) | Reference |

| Tetraethyltin | (C₂H₅)₄Sn | 63-65 / 12 mmHg | [6] |

| Diethyltin Diiodide | (C₂H₅)₂SnI₂ | - | [1][2] |

Note: Detailed quantitative data such as yields and precise melting/boiling points from the original 19th-century papers are not consistently available in modern compilations.

Conclusion

The period from 1849 into the early 20th century was a transformative era for organotin chemistry. The foundational synthetic work of Frankland and Löwig, followed by the adoption of more versatile methods like the Wurtz and Grignard reactions, established the accessibility of this new class of organometallic compounds. The subsequent exploration of their derivatives and the initial forays into their physical, biological, and coordination properties by researchers such as Buckton and Pfeiffer set the stage for the explosion of research and applications that would follow in the mid-20th century. This early work, characterized by meticulous observation and the development of fundamental synthetic protocols, remains the bedrock upon which the vast field of modern organotin chemistry is built.

References

- 1. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Diethyltin diiodide | 2767-55-7 | Benchchem [benchchem.com]

- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Application Notes: Hydroxystannane as a Catalyst in Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from bulk chemicals and polymers to high-value pharmaceuticals and fragrances. While traditional methods often rely on strong Brønsted acids like sulfuric acid, these catalysts can suffer from drawbacks such as equipment corrosion, lack of selectivity, and the generation of acidic waste streams. Organotin compounds, including hydroxystannanes (R-Sn(O)OH), have emerged as effective Lewis acid catalysts for esterification and transesterification reactions.[1][2] These catalysts offer several advantages, including milder reaction conditions, reduced side reactions, and improved product quality in terms of color and odor.[3]

This document provides detailed application notes and protocols for the use of hydroxystannane and related organotin compounds as catalysts in esterification reactions.

Data Presentation

Hydroxystannanes, such as butylstannoic acid (also known as hydroxybutyltin oxide), demonstrate significant catalytic activity in various esterification processes. The following tables summarize quantitative data from studies utilizing these and related organotin catalysts.

Table 1: Performance of Organotin Catalysts in Various Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst (mol%) | Temperature (°C) | Time | Yield / Conversion | Reference |

| Benzoic Acid | Heptanol | n-Butylstannoic Acid (1%) | 150 | 6 h | ~55% Yield | [1] |

| Furan-2,5-dicarboxylic acid (FDCA) | Not Specified | Organotin (IV) (<1.0%) | 125 - 225 | Not Specified | >85% Conversion | |

| Heptanoic Acid | Benzyl Alcohol | Dibutyltin Oxide (10%) | 180 (Microwave) | 50 min | 91% Yield | |

| Oleic Acid | Glycerol | Butylstannoic Acid (1%) | 180 | Not Specified | Lower reactivity noted |

Table 2: Catalytic Effect of Hydroxy Monobutyltin Oxide (MBTO) on Polyester Resin Synthesis Time

| Reaction Stage | Catalyst | Time (hours) | Reduction in Time | Reference |

| First Stage | None | 6.3 | - | |

| 0.20 mole% MBTO | 2.9 | 54% | ||

| Second Stage | None | 5.6 | - | |

| 0.20 mole% MBTO | 4.5 | 20% |

Catalytic Mechanism

Organotin(IV) compounds, including hydroxystannanes, function as Lewis acid catalysts. The catalytic cycle is generally understood to proceed via the coordination of the tin center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester and regenerate the catalyst.[4]

Caption: Lewis acid catalytic cycle for hydroxystannane-mediated esterification.

Experimental Protocols

The following are generalized protocols for conducting esterification reactions using organotin catalysts. Safety Note: Organotin compounds can be toxic. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Protocol 1: General Esterification via Conventional Heating

This protocol is a general guideline for the synthesis of a simple ester using butylstannoic acid as the catalyst. It is adapted from procedures for polyester synthesis and standard Fischer esterification.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Alcohol (1.1 - 3.0 eq, can be used as solvent if in large excess)

-

Butylstannoic Acid (Hydroxybutyltin Oxide): 0.1 - 1.0 mol%

-

Toluene or other suitable solvent for azeotropic removal of water (if alcohol is not in large excess)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for azeotropic water removal)

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the solvent (if used).

-

Catalyst Addition: Add the butylstannoic acid catalyst (0.1 - 1.0 mol% relative to the limiting reagent, typically the carboxylic acid).

-

Heating and Reflux: Attach the reflux condenser (and Dean-Stark trap if applicable). Heat the mixture to reflux (typically 150-220°C, depending on the solvent and reactants) with vigorous stirring.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to over 24 hours depending on the substrates.

-

Workup (Cooling): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Quenching and Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated NaHCO₃ solution (to remove unreacted carboxylic acid).

-

Water.

-

Brine.

-

-